molecular formula C24H31N3O4S B11344496 [1-(Benzylsulfonyl)piperidin-4-yl][4-(2-methoxyphenyl)piperazin-1-yl]methanone

[1-(Benzylsulfonyl)piperidin-4-yl][4-(2-methoxyphenyl)piperazin-1-yl]methanone

Cat. No.: B11344496
M. Wt: 457.6 g/mol
InChI Key: RTUBXTRKFYGPMO-UHFFFAOYSA-N
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Description

1-(2-METHOXYPHENYL)-4-(1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBONYL)PIPERAZINE is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a piperazine core substituted with a methoxyphenyl group and a phenylmethanesulfonylpiperidine carbonyl group, making it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-METHOXYPHENYL)-4-(1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBONYL)PIPERAZINE typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes:

    Formation of the Piperazine Core: The piperazine core can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Substitution with Methoxyphenyl Group: The methoxyphenyl group can be introduced via nucleophilic aromatic substitution reactions, using appropriate methoxy-substituted aryl halides.

    Introduction of Phenylmethanesulfonylpiperidine Carbonyl Group: This step involves the reaction of the piperazine derivative with phenylmethanesulfonyl chloride and piperidine under controlled conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and stringent quality control measures to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

1-(2-METHOXYPHENYL)-4-(1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBONYL)PIPERAZINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reactive sites present in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, aryl halides, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

1-(2-METHOXYPHENYL)-4-(1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBONYL)PIPERAZINE has several scientific research applications, including:

    Medicinal Chemistry: Investigated for its potential as a pharmacologically active agent, particularly in the development of new drugs targeting neurological disorders.

    Biological Studies: Used in studies to understand its interaction with biological targets, such as receptors and enzymes.

    Industrial Applications: Explored for its potential use in the synthesis of advanced materials and as a building block for complex organic molecules.

Mechanism of Action

The mechanism of action of 1-(2-METHOXYPHENYL)-4-(1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBONYL)PIPERAZINE involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(2-METHOXYPHENYL)-4-(1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBONYL)PIPERIDINE: Similar structure but with a piperidine core instead of piperazine.

    1-(2-METHOXYPHENYL)-4-(1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBONYL)PYRROLIDINE: Similar structure but with a pyrrolidine core.

Uniqueness

1-(2-METHOXYPHENYL)-4-(1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBONYL)PIPERAZINE is unique due to its specific substitution pattern and the presence of both methoxyphenyl and phenylmethanesulfonylpiperidine carbonyl groups

Properties

Molecular Formula

C24H31N3O4S

Molecular Weight

457.6 g/mol

IUPAC Name

(1-benzylsulfonylpiperidin-4-yl)-[4-(2-methoxyphenyl)piperazin-1-yl]methanone

InChI

InChI=1S/C24H31N3O4S/c1-31-23-10-6-5-9-22(23)25-15-17-26(18-16-25)24(28)21-11-13-27(14-12-21)32(29,30)19-20-7-3-2-4-8-20/h2-10,21H,11-19H2,1H3

InChI Key

RTUBXTRKFYGPMO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)C3CCN(CC3)S(=O)(=O)CC4=CC=CC=C4

Origin of Product

United States

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